Condensation reactions: The aldehyde readily undergoes condensation reactions with a variety of nucleophiles like hydrazines, amines, and hydroxylamines to form various nitrogen-containing heterocycles. For instance, reaction with hydrazines yields hydrazones, which can be further elaborated into other heterocycles. [, , ]
Reductive amination: The aldehyde can be converted to the corresponding amine by reductive amination using sodium borohydride or other reducing agents in the presence of an amine. This reaction provides access to a variety of substituted amines bearing the 3-(4-Methoxyphenyl)isoxazole-5-yl moiety. []
Applications
Medicinal Chemistry: Isoxazole derivatives, including 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde, have been explored as potential therapeutic agents for various diseases due to their diverse biological activities. Researchers have synthesized a range of derivatives by modifying the aldehyde functionality or other positions on the isoxazole ring to improve their pharmacological properties. Some notable examples include:
Antitubercular agents: Phenylisoxazole-isonicotinyl hydrazone derivatives, synthesized from 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde and other substituted isoxazole carbaldehydes, showed promising antitubercular activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. []
Antifungal agents: Chalcone and pyrazoline derivatives, synthesized from 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde and related structures, exhibited antifungal activity against various fungal species, including Candida and dermatophyte strains. []
Organic Synthesis: The primary application of 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde is as a versatile building block in organic synthesis. The presence of the aldehyde group allows for various transformations, including condensation reactions, reductive amination, and Wittig reactions, enabling the synthesis of a diverse range of compounds with potential biological and material applications. [, , ]
Compound Description: This compound is a phenylisoxazole isoniazid derivative synthesized and characterized using various spectroscopic methods including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry []. 2D NMR analysis in acetone-d6 confirmed the compound exists in the trans(E) isomeric form, further supported by DFT/B3LYP computational calculations. Biological evaluation revealed moderate antitubercular activity against Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) [].
Compound Description: Similar to compound 1, this is another phenylisoxazole isoniazid derivative synthesized and characterized using various spectroscopic techniques []. It exists in the trans(E) isomeric form in acetone-d6, as confirmed by 2D NMR and computational calculations []. This compound also demonstrated moderate antitubercular activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) [].
Compound Description: This compound belongs to the same series of phenylisoxazole isoniazid derivatives as compounds 1 and 2, synthesized and characterized using similar spectroscopic methods []. Though its isomeric form in solution wasn't explicitly mentioned in the study, it's reasonable to assume, based on the structural similarity with compounds 1 and 2, that it likely adopts the trans(E) configuration. It showed moderate activity against the Mycobacterium tuberculosis H37Rv strain [].
Compound Description: This compound is a phenylisoxazole isoniazid derivative belonging to the same series as compounds 1, 2, and 3, synthesized and characterized through spectroscopic methods []. It demonstrated moderate antitubercular activity against the Mycobacterium tuberculosis H37Rv strain [].
Compound Description: This compound is a phenylisoxazole isoniazid derivative, part of the same series as compounds 1-4 []. The study characterized it using spectroscopic techniques and found it to have moderate activity against the Mycobacterium tuberculosis H37Rv strain [].
Compound Description: This compound, another phenylisoxazole isoniazid derivative, was synthesized and assessed for its antitubercular activity. It demonstrated increased cytotoxicity (MIC = 13.06 μM) against the drug-resistant strain Mycobacterium tuberculosis TB DM97, exceeding the cytotoxicity of isoniazid [].
Compound Description: This compound, belonging to the same phenylisoxazole isoniazid derivative series as compounds 6 and 7, was synthesized and evaluated for its biological activity. Although its specific antitubercular activity wasn't detailed in the study, it's reasonable to infer its potential based on the activity observed in structurally similar compounds within the series [].
[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol
Compound Description: This compound was synthesized and its corrosion inhibition properties on copper in a sulfuric acid solution were studied using electrochemical techniques and quantum chemical calculations []. The research found this compound to be an effective copper corrosion inhibitor, decreasing the corrosion current density and increasing the total resistance, suggesting its adsorption on the copper surface, following the Langmuir isotherm model [].
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Compound Description: This compound was characterized using X-ray crystallography, revealing normal bond lengths and angles. The study determined a dihedral angle of 6.81° between the mean planes of the isoxazole and benzene rings []. Crystal packing analysis indicated stabilization by van der Waals forces [].
Compound Description: The structure of this compound was determined using X-ray crystallography. The study revealed a dihedral angle of 14.81° between the isoxazole ring and the 4-methoxyphenyl ring []. The cyclohexene ring exhibited disorder over two positions with nearly equal occupancies. An intramolecular C—H⋯O contact was also observed [].
3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole
Compound Description: This compound was synthesized from 4-chloroacetophenone oxime through a multistep process involving the use of lithium diisopropylamide [].
Compound Description: The crystal structure of this compound was analyzed using X-ray crystallography []. The study revealed that intermolecular C—H⋅⋅⋅π interactions play a key role in stabilizing the crystal structure of this compound [].
Compound Description: This compound, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, was synthesized and characterized using IR, 1H-NMR, 13C-NMR, and mass spectrometry []. Biological evaluation demonstrated notable antioxidant activity, exceeding that of ascorbic acid by approximately 1.4 times when assessed using the DPPH radical scavenging method [].
Compound Description: This compound, a 3-[(4-methoxyphenyl)amino]propanehydrazide derivative, was synthesized and characterized using various spectroscopic methods []. Biological testing revealed significant antioxidant activity, surpassing ascorbic acid by approximately 1.4 times in DPPH radical scavenging assays [].
Compound Description: This compound, a 3-[(4-methoxyphenyl)amino]propanehydrazide derivative, was synthesized and characterized using various spectroscopic techniques []. Biological evaluation revealed potent anticancer activity against the human glioblastoma U-87 cell line, highlighting its potential as a lead compound for anticancer drug development [].
Compound Description: This compound was characterized using X-ray crystallography. The study revealed a dihedral angle of 42.52° between the benzene and isoxazole rings []. The carboxylic acid group was found to be nearly coplanar with the isoxazole ring, with a dihedral angle of 5.3° []. The crystal structure analysis revealed the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds, creating R22(8) loops [].
Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed four independent molecules in the asymmetric unit []. The central pyrazoline ring is flanked by an N-bound benzene ring and a C-bound methoxy-substituted benzene ring. The dihedral angle between these rings varies from 23.59° to 42.55°, highlighting the conformational flexibility of the molecule [].
Compound Description: This compound was synthesized via a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as the reducing agent [].
Compound Description: The crystal structure of this compound was determined using X-ray crystallography []. This complex molecule features a four-membered β-lactam ring fused to a pyrrolidine ring. The central five-membered ring of the fused tricyclic system adopts an envelope conformation [].
methyl trans-3-(4-methoxyphenyl)glycidate
Compound Description: This compound was investigated for its stereochemical aspects in the oxirane-ring opening reaction with 2-nitroaniline []. The study explored the catalytic activity of ZnI2 and the surface of silica gel in this reaction, highlighting the influence of different catalysts and reaction conditions on the stereochemistry of the product [].
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, HRMS, and elemental analysis. Additionally, its structure was determined by single-crystal X-ray diffraction []. The compound showed fungicidal activity in preliminary biological tests [].
Compound Description: This compound, a key intermediate in the synthesis of pyrazolo[3,4-h][1,6]naphthyridine derivatives, was prepared and reacted with various active methylene ketones through Friedlander condensation to yield a series of novel pyrazolo[3,4-h][1,6]naphthyridine derivatives [].
(E)-3-(4-methoxyphenyl)-2-phenyl-2-propenoic acid
Compound Description: This compound was used as a ligand to synthesize a series of organotin(IV) complexes []. The complexes were characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, 119Sn), infrared, mass spectrometry, and Mössbauer spectroscopy. Biological evaluation revealed significant antibacterial and antifungal activities for many of the synthesized complexes [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of various 1H-benzo[f]chromene derivatives []. Its reactivity with 7-substituted-2-naphthols was studied, leading to the formation of novel 9-methoxy and 9-acetoxy- 3-amino-1-(p-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile derivatives [].
Compound Description: This group of compounds served as precursors in the synthesis of 5-substituted 3-(4-methoxyphenyl)-4(1H)-quinolones []. Palladium-mediated cross-coupling reactions or aromatic nucleophilic substitution reactions were employed to introduce various substituents at the 5-position of the quinolone ring [].
Compound Description: This compound represents a novel heterocyclic structure characterized by unusual electron charge delocalization due to a localized positive charge on the carbon atom of the oxadiazole moiety []. It exhibits high ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and undergoes specific fragmentation within the oxadiazole ring under ESI-MS/MS conditions [].
Compound Description: This compound served as a starting material for the synthesis of diverse heterocyclic derivatives, including 1,2,4-triazole-3(4H)-ones, 1H-pyrazol-5(4H)-ones, 1H-pyrazol-4-carbonitriles, pyridine-3-carbonitriles, pyrimidine-5-carbonitriles, and more []. The synthesized compounds were evaluated for their anti-inflammatory activity through prostaglandin inhibition assays and exhibited promising results comparable to celecoxib, a well-known anti-inflammatory drug [].
Compound Description: The crystal and molecular structure of this compound were determined using X-ray crystallography []. The study revealed the presence of intermolecular C—H⋯N, C—H⋯O, and C—H⋯F interactions that contribute to the stability of the crystal structure [].
Compound Description: This compound, a novel combretastatin A-4 analog, exhibited potent anticancer activity against human gastric cancer (SGC-7901) and human cervical carcinoma (HeLa) cell lines []. Mechanistic studies revealed its ability to inhibit microtubule polymerization, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in both cell lines [].
Compound Description: This platinum(II) complex features two 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands coordinated to the central platinum ion []. The crystal structure, determined by X-ray crystallography, revealed a distorted square-planar geometry around the platinum ion. The dihydrooxadiazole ring adopts an envelope conformation, while the piperidine ring exhibits a chair conformation [].
(2R,3S)-3-(4-methoxyphenyl)glycidamide
Compound Description: This compound serves as a key intermediate in an efficient synthetic route to diltiazem, a well-known coronary vasodilator []. This chiral glycidamide undergoes a one-pot reaction with 2-aminothiophenol, followed by a ring-closing step to produce (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, a crucial intermediate in diltiazem synthesis [].
Compound Description: The crystal structure of this compound, elucidated using X-ray crystallography, revealed a planar arrangement of the aromatic rings with a dihedral angle of 4.59° []. The molecule forms an S(6) ring motif due to an intramolecular O—H⋯O hydrogen bond. Adjacent molecules interact through C—H⋯O hydrogen bonds, resulting in supramolecular chains along the crystallographic c axis. Further stabilization of the crystal packing arises from weak C—H⋯π interactions [].
Compound Description: This class of compounds, structurally related to isoxazole-5(4H)-ones, was synthesized using a novel, efficient, and environmentally friendly protocol []. This one-pot multicomponent reaction, catalyzed by guanidine hydrochloride in an aqueous medium, involves aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, proceeding at room temperature to furnish the desired 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones in high yields [].
Compound Description: The crystal structure of this compound was determined using X-ray crystallography []. The imidazo[1,2-a]pyridine ring system is nearly planar, with the methoxyphenyl ring and the nitro group showing dihedral angles of 33.92° and 34.56° with respect to the central ring system. Intermolecular C—H⋯N and C—H⋯O hydrogen bonds are responsible for the crystal packing and form layers nearly parallel to the crystallographic ac plane [].
(2R,3R)- and (2S,3S)-3-(4-Hydroxy-3- methoxyphenyl)-2-hydroxymethyl-1,4-benzodioxan-6-carbaldehyde
Compound Description: These two enantiomers, belonging to the 1,4-benzodioxane lignan family, were synthesized for the first time via an enantioselective and regioselective approach [].
Compound Description: This compound was synthesized and its chemical reactivity was explored []. The compound was subjected to reactions with various primary amines and heterocyclic amines to yield a series of Schiff bases. Additionally, it served as a versatile building block for constructing diverse nitrogen-containing heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines []. The synthesized compounds were then evaluated for their biological activity [].
[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt
Compound Description: This compound, a novel dihydronaphthalene derivative, was synthesized and evaluated for its antiestrogenic activity []. Both in vitro and in vivo studies demonstrated its potent antiestrogenic effects. In rats and mice, it exhibited significant activity when administered orally or subcutaneously. Furthermore, in vitro binding assays using rat uterine cytosol estrogen receptors revealed a remarkably high binding affinity, surpassing that of estradiol [].
Compound Description: This group of chalcone derivatives was synthesized through a Claisen-Schmidt condensation reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde and various acetophenone derivatives []. Their antifungal activity against eight fungal species was assessed, and they generally showed better activity than the corresponding pyrazoline derivatives []. Among them, compounds with electron-withdrawing substituents on the A-ring of the chalcone scaffold exhibited higher antifungal activity, suggesting the importance of electronic effects in their mechanism of action [].
Compound Description: This group of pyrazoline derivatives was synthesized from their corresponding chalcones through a cyclocondensation reaction with hydrazine hydrate in formic acid []. They were evaluated for their antifungal activity against eight fungal species, but generally exhibited lower potency compared to their precursor chalcones []. DFT calculations suggest that the electrophilicity of these compounds plays a crucial role in their antifungal activity [].
Compound Description: This compound was prepared through a microwave-assisted reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and N-benzylmethylamine []. It serves as a versatile building block for constructing a series of reduced bipyrazoles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BrP-LPA, aka LPA bromophosphonate, acts as both an Autotaxin inhibitor (94% inhibition at 10 μM) and pan LPA receptor antagonist (LPA1: 1.5 μM, LPA2: 1.4 μM, LPA3: 1.2 μM, LPA4: 0.27 μM). BrP-LPA inhibits the invasiveness of NIH3T3 ras ATX cells by 40% and decreases chemotaxis by 23%. BrP-LPA reduces the size of breast (MDA-MB-231), colon (HCT-116) and melanoma (B16F10) tumors in mouse models. It also attenuates collagen-induced arthritis PPARγ is not activated by BrP-LPA.